3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide is a compound that belongs to the class of benzamides and oxazole derivatives. Benzamides are known for their wide range of biological activities, while oxazole derivatives have gained attention in medicinal chemistry due to their diverse biological properties .
Mechanism of Action
Target of Action
Similar compounds have shown potent activities against various cell lines , suggesting that this compound may also interact with cellular targets to exert its effects.
Mode of Action
It’s known that many compounds exert their effects through interactions with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
It’s common for compounds to affect multiple pathways, leading to downstream effects that contribute to their overall action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines , suggesting that this compound may have similar effects.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Preparation Methods
The synthesis of 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate oxazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions may vary, but the general procedure involves heating the reaction mixture to facilitate the formation of the desired product .
Chemical Reactions Analysis
3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents
Properties
IUPAC Name |
3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-10-3-8(4-11(5-10)17-2)12(15)14-9-6-13-18-7-9/h3-7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDNYPMYQHBIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CON=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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